molecular formula C11H12O2 B3382128 2,4-Dimethylcinnamic acid CAS No. 308336-52-9

2,4-Dimethylcinnamic acid

Cat. No.: B3382128
CAS No.: 308336-52-9
M. Wt: 176.21 g/mol
InChI Key: UFSZMHHSCOXWPC-AATRIKPKSA-N
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Description

2,4-Dimethylcinnamic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid, characterized by the presence of two methyl groups at the 2 and 4 positions on the phenyl ring. This compound is known for its versatility as a building block in organic synthesis and its applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylcinnamic acid can be synthesized through several methods. One common approach is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. For this compound, the starting materials are typically 2,4-dimethylbenzaldehyde and acetic anhydride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylcinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4-dimethylbenzoic acid, while reduction can produce 2,4-dimethylhydrocinnamic acid .

Comparison with Similar Compounds

2,4-Dimethylcinnamic acid can be compared with other cinnamic acid derivatives, such as:

Uniqueness: The presence of methyl groups in this compound enhances its hydrophobicity and may influence its reactivity and biological activity compared to other cinnamic acid derivatives .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable building block in organic synthesis and a subject of ongoing research in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSZMHHSCOXWPC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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